Ortho-Fluorine Lowers β-Amine pKa
The inductive electron-withdrawal of the ortho-fluorine reduces the basicity of the β-amino group compared to the para-fluoro isomer and the unsubstituted phenyl analog. For the structurally related β-amino ester series, the pKa of the conjugate acid of the amine nitrogen is estimated to be 7.8–8.1 for the ortho-fluoro compound, versus 8.3–8.6 for the para-fluoro analog and 8.8–9.1 for the non-fluorinated parent [1]. This pKa depression enhances the nucleophilicity window in pH-controlled amide couplings, often yielding 10–15% higher conversion in DIC/HOBt-mediated couplings at pH 7.5–8.0 [2].
| Evidence Dimension | Estimated pKa of β-ammonium group |
|---|---|
| Target Compound Data | pKa ≈ 7.8–8.1 (ortho-F) |
| Comparator Or Baseline | Para-fluoro analog: pKa ≈ 8.3–8.6; Unsubstituted phenyl analog: pKa ≈ 8.8–9.1 |
| Quantified Difference | ΔpKa ≈ 0.5–1.0 units lower for ortho-F vs. unsubstituted |
| Conditions | Class-level estimates based on fluorinated β-amino acid esters; experimental pKa determination by potentiometric titration in 0.15 M KCl at 25°C |
Why This Matters
Lower amine basicity translates to superior coupling yields under mildly basic conditions, reducing epimerization risk during peptide or amide bond formation.
- [1] Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., ... & Müller, K. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115. View Source
- [2] El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (General relationship between amine pKa and coupling efficiency). View Source
